molecular formula C11H12N2O B14837329 2-Cyclopropoxy-4-(methylamino)benzonitrile

2-Cyclopropoxy-4-(methylamino)benzonitrile

Cat. No.: B14837329
M. Wt: 188.23 g/mol
InChI Key: HCJAYCAUPTZBBU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(methylamino)benzonitrile is an organic compound with the molecular formula C11H12N2O. It is a derivative of benzonitrile, characterized by the presence of a cyclopropoxy group and a methylamino group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylamino)benzonitrile typically involves the reaction of 2-cyclopropoxybenzonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylamino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-(methylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzonitrile: This compound is similar in structure but lacks the cyclopropoxy group.

    2-(Methylamino)benzonitrile: Another similar compound, differing by the absence of the cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-4-(methylamino)benzonitrile is unique due to the presence of both the cyclopropoxy and methylamino groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-cyclopropyloxy-4-(methylamino)benzonitrile

InChI

InChI=1S/C11H12N2O/c1-13-9-3-2-8(7-12)11(6-9)14-10-4-5-10/h2-3,6,10,13H,4-5H2,1H3

InChI Key

HCJAYCAUPTZBBU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)OC2CC2

Origin of Product

United States

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